

# A Comprehensive Technical Guide to Vardenafil Dimer (Vardenafil EP Impurity C)

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## Compound of Interest

Compound Name:	Vardenafil Dimer
CAS No.:	1255919-03-9
Cat. No.:	B1145396

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a critical process-related impurity in the synthesis of Vardenafil: the **Vardenafil Dimer**. Known formally in pharmacopeial contexts as Vardenafil EP Impurity C, this molecule is of significant interest for quality control, process optimization, and regulatory compliance in pharmaceutical manufacturing.

## Introduction: The Significance of Vardenafil and Its Dimeric Impurity

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).<sup>[1][2][3]</sup> By inhibiting PDE5, Vardenafil elevates cGMP levels, leading to smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in treating erectile dysfunction.<sup>[1][3]</sup>

During the synthesis of active pharmaceutical ingredients (APIs) like Vardenafil, the formation of impurities is a critical concern. These impurities can arise from starting materials,

intermediates, or side reactions. The "**Vardenafil Dimer**," also identified as Vardenafil EP Impurity C, is a notable process-related impurity.[1][4][5][6] Its formation is primarily linked to the presence of piperazine as a contaminant in the N-ethylpiperazine starting material.[7] Understanding the identity, formation, and analytical control of this dimer is essential for ensuring the purity, safety, and efficacy of the final Vardenafil drug product.

## Core Chemical Identification

The **Vardenafil Dimer** is a distinct chemical entity with specific identifiers that differentiate it from the parent Vardenafil molecule. These identifiers are crucial for database searches, regulatory filings, and procurement of reference standards.

Identifier	Value	Source(s)
Common Name	Vardenafil Dimer; Vardenafil EP Impurity C	[4][5][6][8]
CAS Number	1255919-03-9	[4][8][9][10]
IUPAC Name	2,2'-[piperazine-1,4-diylbis[(sulfonyl)(4-ethoxybenzene-1,3-diyl)]]bis[5-methyl-7-propylimidazo[5,1-f][4][5][9]-triazin-4(3H)-one]	[5]
Molecular Formula	C38H46N10O8S2	[4][9][10]
Molecular Weight	834.96 g/mol	[4][9]
SMILES	<chem>CCCC1nc(C)c2C(=O)NC(=Nn12)c3cc(ccc3OCC)S(=O)(=O)N4CCN(CC4)S(=O)(=O)c5ccc(OCC)c(c5)C6=Nn7c(CCC)nc(C)c7C(=O)N6</chem>	[9]
InChI Key	(Generated from structure)	[9]

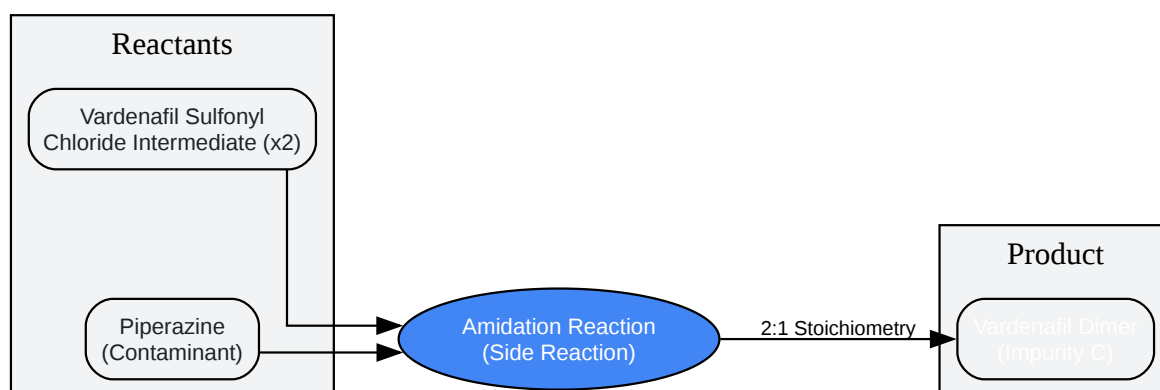
## Formation Pathway and Synthesis

Causality of Formation: The **Vardenafil Dimer** is not a degradation product but a process impurity formed during the amidation step of Vardenafil synthesis.[1][7] The key reaction involves the condensation of the intermediate 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][5][9]triazin-2-yl)benzenesulfonyl chloride with an amine.

The intended reaction is with N-ethylpiperazine to form Vardenafil. However, if the N-ethylpiperazine reagent is contaminated with piperazine, the bifunctional piperazine can react with two molecules of the sulfonyl chloride intermediate, leading to the formation of the dimer.[1][7]

A Chinese patent describes a method for synthesizing this impurity, confirming its structure and formation mechanism.[11] The process involves reacting the Vardenafil precursor with piperazine under controlled conditions.[11]

Diagram: Formation of **Vardenafil Dimer**



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Caption: Synthetic pathway for the formation of **Vardenafil Dimer**.

## Analytical Characterization and Control

Detecting and quantifying the **Vardenafil Dimer** is paramount for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice due to their high resolution and sensitivity.[12][13][14]

Methodology Insight: A stability-indicating Reverse-Phase HPLC (RP-HPLC) or UPLC method is typically developed to separate Vardenafil from all its potential process impurities and degradation products.[13][15] The choice of a C18 column is common, as it provides excellent retention and separation for Vardenafil and its related, less polar impurities like the dimer.[12][13][14]

## Representative UPLC Protocol for Impurity Profiling

This protocol is a representative example for the determination of related substances in Vardenafil hydrochloride.

### 1. Chromatographic System:

- Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
- Column: C18 stationary phase (e.g., Zorbax Extended C18, 100 x 2.1 mm, 1.8  $\mu$ m).[13]
- Flow Rate: 0.25 mL/min.[13]
- Detection Wavelength: 210 nm.[13]
- Injection Volume: 2  $\mu$ L.[13]

### 2. Reagents and Solutions:

- Mobile Phase A (Buffer): 20 mM Ammonium bicarbonate, with pH adjusted to 5.0 using orthophosphoric acid.[13]
- Mobile Phase B: Acetonitrile.[13]
- Diluent: Acetonitrile.[13]
- Standard Solution: Prepare a solution of **Vardenafil Dimer** (Impurity C) reference standard in the diluent.
- Test Solution: Prepare a solution of the Vardenafil bulk drug substance in the diluent (e.g., 500  $\mu$ g/mL).[13]

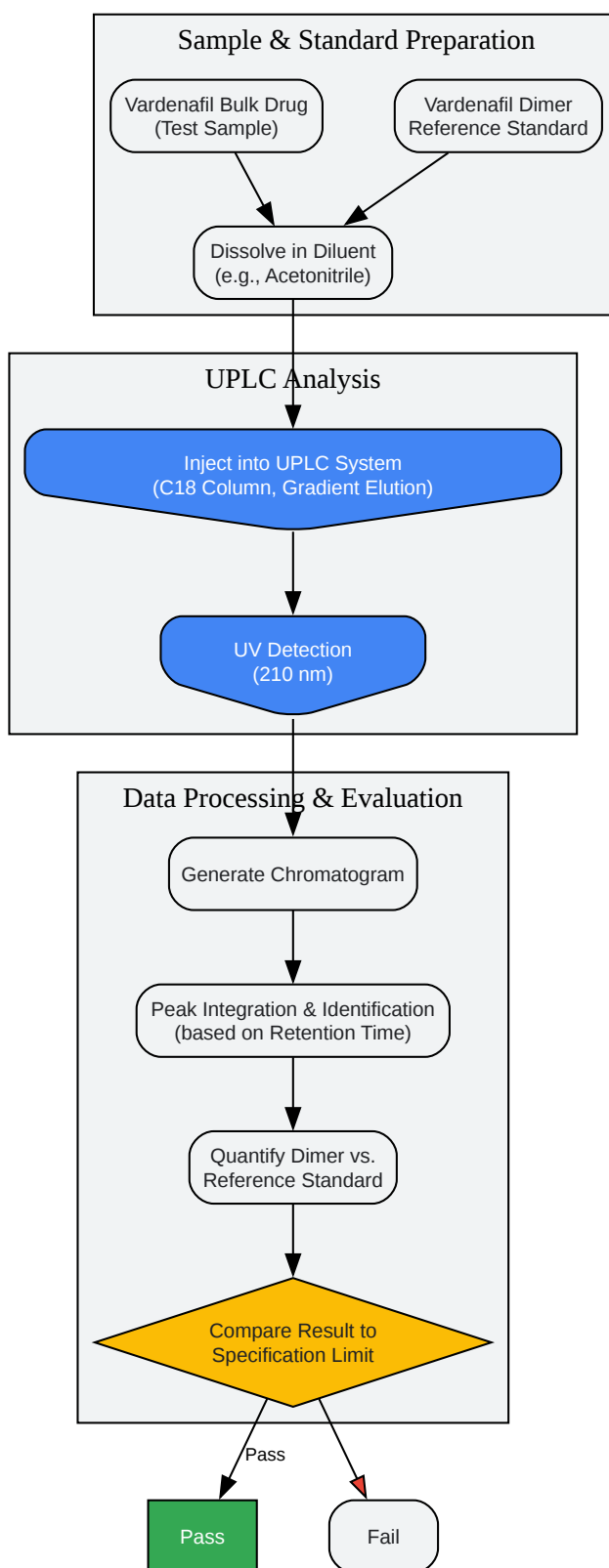
### 3. Chromatographic Procedure (Gradient Elution):

- A gradient program is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities like the dimer. The exact gradient profile must be optimized to ensure adequate resolution (>2.0) between all specified impurities and the main Vardenafil peak.[13]

### 4. System Suitability and Validation:

- Specificity: The method must be validated to demonstrate that it can separate Vardenafil from its known impurities (including Impurity A, B, C, and D) and degradation products.[13] Forced degradation studies are performed to confirm this.[13]
- Linearity, Accuracy, Precision: The method must be validated according to ICH Q2(R1) guidelines, demonstrating acceptable linearity, accuracy, and precision for the quantification of the dimer.[15]
- Limit of Detection (LOD) and Quantification (LOQ): The sensitivity of the method should be sufficient to detect the dimer at levels required by regulatory standards (e.g., LOQ at or below the reporting threshold).[13]

Diagram: Analytical Workflow for Impurity Control



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Caption: Workflow for UPLC-based quantification of **Vardenafil Dimer**.

## Other Relevant Vardenafil Impurities

While the dimer (Impurity C) is a key focus, a comprehensive quality control strategy must consider other potential impurities.

- Vardenafil EP Impurity A (N-Desethyl Vardenafil): CAS 448184-46-1. This is a major metabolite of Vardenafil but can also be a process impurity.[4][16][17] It is formed by the reaction of the sulfonyl chloride intermediate with piperazine, but where the piperazine is not doubly-alkylated.[7]
- Vardenafil EP Impurity B (Vardenafil Sulfonic Acid): CAS 437717-43-6. This impurity results from the hydrolysis of the reactive sulfonyl chloride intermediate.[4][7][6][18]
- Vardenafil N-Oxide (Related Compound D): CAS 448184-48-3. An oxidation product of Vardenafil.[1][19]

## Conclusion

The **Vardenafil Dimer** (EP Impurity C) is a critical process-related impurity that requires diligent control during the manufacturing of Vardenafil. Its formation is mechanistically linked to piperazine contamination in a key starting material. Robust analytical methods, primarily UPLC, are essential for its detection and quantification to ensure that the final drug product meets the stringent purity requirements set by pharmacopeias and regulatory agencies. A thorough understanding of this and other related impurities is fundamental to the development of a safe, effective, and high-quality pharmaceutical product.

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